molecular formula C25H25ClN2O2 B308937 4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide

4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide

Cat. No. B308937
M. Wt: 420.9 g/mol
InChI Key: IBWXEEXHZBSUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been used in scientific research to study its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and analysis of their effects. However, one limitation is that it may not be effective in all types of cancer or diseases, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are many future directions for the study of 4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide. One direction is to investigate its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in more detail, including its effects on specific genes and signaling pathways. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 4-phenylbutyric acid and thionyl chloride to obtain the final product.

Scientific Research Applications

4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been used in scientific research to study its mechanism of action and biochemical and physiological effects. It has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and diabetes.

properties

Product Name

4-chloro-N-(3,5-dimethylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide

Molecular Formula

C25H25ClN2O2

Molecular Weight

420.9 g/mol

IUPAC Name

4-chloro-N-(3,5-dimethylphenyl)-3-(4-phenylbutanoylamino)benzamide

InChI

InChI=1S/C25H25ClN2O2/c1-17-13-18(2)15-21(14-17)27-25(30)20-11-12-22(26)23(16-20)28-24(29)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,11-16H,6,9-10H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

IBWXEEXHZBSUCF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCC3=CC=CC=C3)C

Origin of Product

United States

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